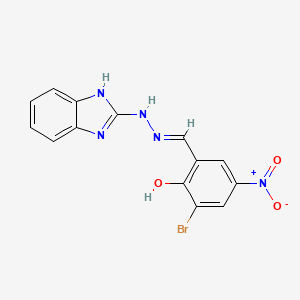
3-bromo-2-hydroxy-5-nitrobenzaldehyde 1H-benzimidazol-2-ylhydrazone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-bromo-2-hydroxy-5-nitrobenzaldehyde 1H-benzimidazol-2-ylhydrazone is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields. It is a hydrazone derivative of 3-bromo-2-hydroxy-5-nitrobenzaldehyde and 1H-benzimidazole, which is synthesized by the reaction of 3-bromo-2-hydroxy-5-nitrobenzaldehyde and 1H-benzimidazole-2-carbohydrazide.
Mechanism of Action
The exact mechanism of action of 3-bromo-2-hydroxy-5-nitrobenzaldehyde 1H-benzimidazol-2-ylhydrazone is not fully understood. However, it is believed to exert its antimicrobial activity by inhibiting the growth of microorganisms through the disruption of their cell walls or membranes. It is also believed to exhibit its antitumor activity by inducing apoptosis in cancer cells.
Biochemical and Physiological Effects:
3-bromo-2-hydroxy-5-nitrobenzaldehyde 1H-benzimidazol-2-ylhydrazone has been reported to exhibit significant biochemical and physiological effects. It has been shown to inhibit the growth of various microorganisms, including bacteria, fungi, and viruses. It has also been shown to induce apoptosis in cancer cells, thereby inhibiting their growth and proliferation.
Advantages and Limitations for Lab Experiments
The advantages of using 3-bromo-2-hydroxy-5-nitrobenzaldehyde 1H-benzimidazol-2-ylhydrazone in lab experiments include its potent antimicrobial and antitumor activities, as well as its fluorescent properties, which make it a useful tool for the detection of metal ions. However, its limitations include its potential toxicity and the need for further studies to fully understand its mechanism of action.
Future Directions
There are several future directions for the study of 3-bromo-2-hydroxy-5-nitrobenzaldehyde 1H-benzimidazol-2-ylhydrazone. These include further studies to elucidate its mechanism of action, studies to optimize its synthesis and purification, and studies to explore its potential applications in various fields, including medicine, agriculture, and environmental science. Additionally, studies to evaluate its potential toxicity and safety profile are also warranted.
Synthesis Methods
The synthesis of 3-bromo-2-hydroxy-5-nitrobenzaldehyde 1H-benzimidazol-2-ylhydrazone involves the reaction of 3-bromo-2-hydroxy-5-nitrobenzaldehyde with 1H-benzimidazole-2-carbohydrazide in the presence of a suitable catalyst. The reaction proceeds through the formation of a Schiff base intermediate, which is subsequently reduced to the hydrazone derivative.
Scientific Research Applications
3-bromo-2-hydroxy-5-nitrobenzaldehyde 1H-benzimidazol-2-ylhydrazone has been extensively studied for its potential applications in various fields of scientific research. It has been reported to exhibit significant antimicrobial, antitumor, and anti-inflammatory activities. It has also been studied for its potential application as a fluorescent probe for the detection of metal ions.
properties
IUPAC Name |
2-[(E)-(1H-benzimidazol-2-ylhydrazinylidene)methyl]-6-bromo-4-nitrophenol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10BrN5O3/c15-10-6-9(20(22)23)5-8(13(10)21)7-16-19-14-17-11-3-1-2-4-12(11)18-14/h1-7,21H,(H2,17,18,19)/b16-7+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NCCGWVHFZIHLGW-FRKPEAEDSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)NC(=N2)NN=CC3=C(C(=CC(=C3)[N+](=O)[O-])Br)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C2C(=C1)NC(=N2)N/N=C/C3=C(C(=CC(=C3)[N+](=O)[O-])Br)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10BrN5O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
376.16 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[1-(2-fluorobenzyl)-3-piperidinyl]-N,5-dimethyl-1H-pyrazole-3-carboxamide](/img/structure/B6043959.png)
![3-(4-methoxyphenyl)-11-pyridin-3-yl-10-(3,4,5-trimethoxybenzoyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B6043963.png)
![N~2~-[(3,4-dimethoxyphenyl)sulfonyl]-N~2~-(3,5-dimethylphenyl)-N~1~-1-naphthylglycinamide](/img/structure/B6043968.png)
![ethyl 1-{[5-(methoxymethyl)-2-thienyl]carbonyl}-3-(2-phenylethyl)-3-piperidinecarboxylate](/img/structure/B6043979.png)
![1-{[(4-hydroxy-6-methyl-2-pyrimidinyl)thio]acetyl}-4-piperidinecarboxamide](/img/structure/B6043988.png)
![3-(acetylamino)-N-({1-[2-(4-fluorophenyl)ethyl]-3-piperidinyl}methyl)-N-methylbenzamide](/img/structure/B6043991.png)

![2-ethyl-1-({2-[(4-methoxyphenoxy)methyl]-1,3-oxazol-4-yl}carbonyl)piperidine](/img/structure/B6044012.png)
![1-(1,3-benzodioxol-5-ylmethyl)-4-{1-[3-(4-pyridinyl)propanoyl]-3-piperidinyl}piperazine](/img/structure/B6044014.png)

![2-amino-4-{5-[(2,4-difluorophenoxy)methyl]-2-furyl}-4a,5,6,7-tetrahydro-1,3,3(4H)-naphthalenetricarbonitrile](/img/structure/B6044023.png)
![5-[(2,3-dihydro-1H-inden-5-yloxy)methyl]-N-[2-(trifluoromethyl)phenyl]-2-furamide](/img/structure/B6044042.png)
![N-(2-methylphenyl)-N'-[2-(4-propyl-1-piperazinyl)ethyl]urea](/img/structure/B6044047.png)
![1-(3,4-dihydro-2(1H)-isoquinolinyl)-3-[(4-methylbenzyl)oxy]-2-propanol hydrochloride](/img/structure/B6044048.png)